molecular formula C12H19BrN2 B7844398 N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine

N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine

Cat. No.: B7844398
M. Wt: 271.20 g/mol
InChI Key: LDBRGDQXGCDYKQ-UHFFFAOYSA-N
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Description

N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine: is an organic compound characterized by the presence of a bromobenzyl group attached to an isopropylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine typically involves the reaction of 3-bromobenzyl chloride with isopropylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Benzyl derivatives.

    Substitution: Azide or thiocyanate derivatives.

Scientific Research Applications

N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine
  • N-(3-bromobenzyl) noscapine
  • 3-bromobenzyl bromide

Comparison: N1-(3-bromobenzyl)-N1-isopropylethane-1,2-diamine is unique due to its isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to similar compounds. For example, the isopropyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.

Properties

IUPAC Name

N'-[(3-bromophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-10(2)15(7-6-14)9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBRGDQXGCDYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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